![molecular formula C16H17N3O3S B2565750 2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide CAS No. 1286714-21-3](/img/structure/B2565750.png)
2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups and rings. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a thiazolo[3,2-a]pyrimidin-3-yl group, which is a type of heterocyclic compound .Scientific Research Applications
Synthesis of New Heterocyclic Systems
Research has been conducted on the reactivity of related pyrido and furo pyrimidinones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity, especially against Staphylococcus aureus, highlighting their potential as antimicrobial agents (Sirakanyan et al., 2015).
Anti-Inflammatory and Analgesic Agents
Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with several showing significant potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antiprotozoal Agents
Compounds with similar core structures have been synthesized and evaluated as antiprotozoal agents, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential in treating protozoal infections (Ismail et al., 2004).
Fungicide Development
Research into N-(1,1,3-Trimethylindan-4-yl) carboxamide fungicides has identified compounds with significant activity against various diseases in pot tests, including Botrytis cinerea, further emphasizing the diverse applications of these heterocyclic compounds in agriculture (Masatsugu et al., 2010).
Anticancer and Anti-5-Lipoxygenase Agents
A study on pyrazolopyrimidines derivatives explored their utility as anticancer and anti-5-lipoxygenase agents, revealing significant cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The compound “2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide” contains an indole moiety . Indole derivatives are known to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific targets of this compound. Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Indole derivatives have been found to possess various biological activities, suggesting they may interact with a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Indole derivatives have been found to possess a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
properties
IUPAC Name |
2,5-dimethyl-N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-6-14(20)19-12(8-23-16(19)18-9)4-5-17-15(21)13-7-10(2)22-11(13)3/h6-8H,4-5H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGHPZJXPRZWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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